molecular formula C12H20O6 B7799698 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

Cat. No.: B7799698
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-BHRXDNSCSA-N
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Description

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose is a complex organic compound characterized by its unique structure, which includes multiple dioxolane and tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose typically involves multi-step organic reactions. The starting materials often include 2,2-dimethyl-1,3-dioxolane and other precursors that undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and resins. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate

Uniqueness

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose is unique due to its complex structure, which includes multiple dioxolane and tetrahydrofuran rings. This structural complexity provides it with distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(3aR,5S,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-BHRXDNSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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